2-Chloro-4-(3-(trifluoromethoxy)phenyl)pyridine
Overview
Description
2-Chloro-4-(3-(trifluoromethoxy)phenyl)pyridine is a chemical compound that features a pyridine ring substituted with a chloro group at the second position and a trifluoromethoxyphenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be performed through aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation . The specific conditions for these reactions can vary, but they often require the use of catalysts and specific reagents to achieve the desired substitution.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-4-(3-(trifluoromethoxy)phenyl)pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-(trifluoromethoxy)phenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, depending on the reagents and conditions used.
Coupling Reactions: The pyridine ring can be involved in coupling reactions, such as Suzuki–Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The specific conditions, such as temperature, solvent, and reaction time, will depend on the desired transformation.
Major Products Formed
The major products formed from these reactions will vary based on the specific reaction type. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex molecules with extended carbon chains.
Scientific Research Applications
2-Chloro-4-(3-(trifluoromethoxy)phenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Chemical Biology: The compound can be used as a probe to study biological systems and understand the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-(trifluoromethoxy)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity . The exact pathways and targets will depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Chloro-3-(trifluoromethyl)phenylpyridine: Another related compound with different substitution patterns on the pyridine ring.
Uniqueness
2-Chloro-4-(3-(trifluoromethoxy)phenyl)pyridine is unique due to the presence of both the chloro and trifluoromethoxy groups, which can confer distinct chemical and biological properties. This combination can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-chloro-4-[3-(trifluoromethoxy)phenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO/c13-11-7-9(4-5-17-11)8-2-1-3-10(6-8)18-12(14,15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPWWIHEASNNQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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